2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an iodo-methoxyphenyl group, and an acetohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 4-chlorophenoxyacetohydrazide: This is achieved by reacting 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic or basic conditions to form the final product, 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide or aldehyde groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: Lacks the iodo-methoxyphenyl group, making it less versatile.
3-iodo-4-methoxybenzaldehyde: Lacks the hydrazide and chlorophenoxy groups, limiting its reactivity.
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C16H14ClIN2O3 |
---|---|
Molecular Weight |
444.65 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClIN2O3/c1-22-15-7-2-11(8-14(15)18)9-19-20-16(21)10-23-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
OIAYOBHJXIJTCS-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
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